![molecular formula C13H7F4N3 B581578 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 1356385-98-2](/img/structure/B581578.png)
2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, also known as 6FTBI, is a novel fluorinated heterocyclic compound. This compound belongs to the class of benzimidazoles and is characterized by its unique combination of a pyridine and benzimidazole ring system, which makes it an attractive target for medicinal chemistry research. 6FTBI has been studied for its potential applications in drug discovery, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Azole derivatives, including benzimidazole scaffolds like 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, have gained attention for their potent antimicrobial activities. These compounds are recognized for their high efficacy, tolerability, and oral availability. They have shown significant activity against a range of bacteria and fungi, including E. coli and C. albicans. The structure-activity relationship of these azole derivatives highlights their potential in designing novel compounds with desirable biological activities for antimicrobial use (Emami et al., 2022).
Antitumor Activity
The benzimidazole class of compounds, including variations like 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole, has been explored for its antitumor properties. Studies have reviewed the activity of imidazole and benzimidazole derivatives against different cancer types, showing that some compounds have progressed to preclinical testing stages. These structures are of interest for the synthesis of new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).
Therapeutic Potential in CNS Disorders
The review of benzimidazole and related compounds for their central nervous system (CNS) applications shows that azole groups, including those found in benzimidazoles, have been used in chemotherapy for helminthosis and mycosis with CNS side effects. There is ongoing research to modify these compounds to create more potent CNS drugs, potentially offering new treatments for challenging CNS diseases (Saganuwan, 2020).
Synthesis and Pharmacological Evaluation for Antioxidant and Anti-inflammatory Applications
Benzofused thiazole derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds demonstrate significant activity and offer a promising template for the development of new therapeutic agents with reduced toxicity and enhanced efficacy (Raut et al., 2020).
properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N3/c14-11-4-1-7(6-18-11)12-19-9-3-2-8(13(15,16)17)5-10(9)20-12/h1-6H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWUZENYCKPNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=CN=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739781 |
Source
|
Record name | 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole | |
CAS RN |
1356385-98-2 |
Source
|
Record name | 2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.